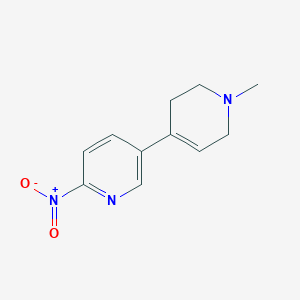
5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine
概要
説明
The compound “5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine” is likely a nitrogen-containing organic compound. It seems to have a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a tetrahydropyridine ring (a six-membered ring with five carbon atoms, one nitrogen atom, and two double bonds), which are common structures in many organic compounds .
Molecular Structure Analysis
The molecular structure of “5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine” would likely involve a pyridine ring attached to a tetrahydropyridine ring via a single bond. The exact structure would depend on the positions of the various substituents on these rings .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine” would depend on its specific chemical structure. These could include its melting point, boiling point, density, and solubility .科学的研究の応用
New Acentric Materials
Research into aminopyridines, closely related to 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine, has led to the development of new acentric materials. Co-crystallization of 4-nitrophenol with aminopyridines resulted in adducts with potential applications in nonlinear optical materials. These compounds demonstrate significant hyperpolarizability, making them candidates for use in optical devices and materials science (Draguta et al., 2013).
Molecular Structure and Vibrational Studies
The molecular and crystal structures of nitroderivatives of aminopyridines have been extensively studied, revealing insights into their stabilization mechanisms through hydrogen bonding and their potential in materials science. These studies provide a foundation for understanding the structural dynamics of related compounds and their applications in designing new materials with desired properties (Bryndal et al., 2012).
Antimitotic Agents
Pyridine derivatives, including compounds structurally similar to 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine, have been investigated for their antitumor activity. Such compounds are precursors to active agents that exhibit potent antimitotic properties, offering a pathway to the development of new anticancer drugs (Temple et al., 1992).
Biotransformation and Microbial Studies
The microbial transformation of nitropyridines has been studied, revealing the potential for biotechnological applications in drug metabolism and the synthesis of novel compounds. Such research demonstrates the versatility of pyridine derivatives in various biological processes and their potential utility in pharmaceuticals (Tully et al., 2012).
Synthesis of Potential Anticancer Agents
Studies on the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from chloro and nitropyridines, including methodologies that might be applicable to the synthesis of 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine, highlight the compound's relevance in the development of potential anticancer agents. These research efforts contribute to the broader field of medicinal chemistry and drug design (Temple et al., 1983).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-13-6-4-9(5-7-13)10-2-3-11(12-8-10)14(15)16/h2-4,8H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEYWLYKKLDPAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CN=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


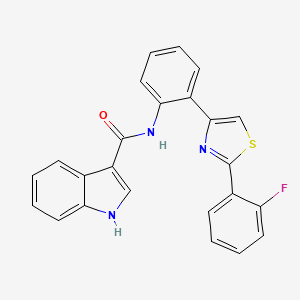
![2-[(2-acetylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2861054.png)
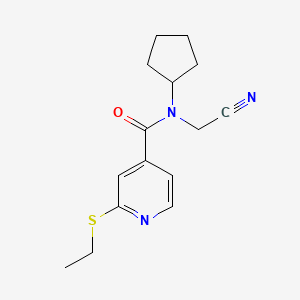
![N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea](/img/structure/B2861056.png)
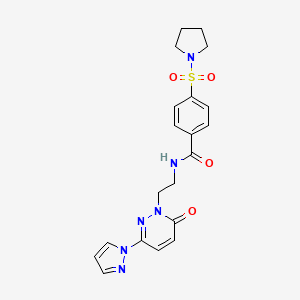
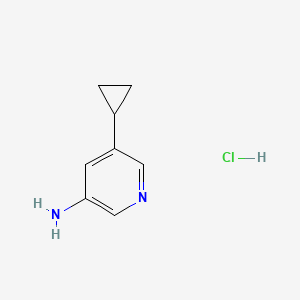
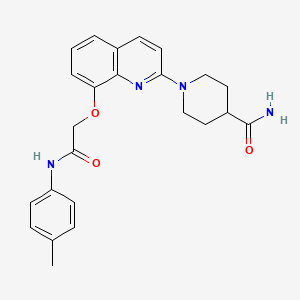
![2,5-dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide](/img/structure/B2861064.png)
![N-[cyano(2-methoxyphenyl)methyl]-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxamide](/img/structure/B2861066.png)
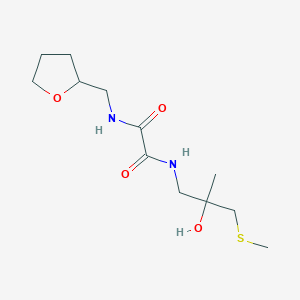
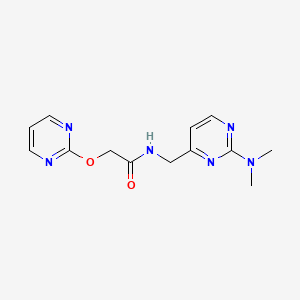
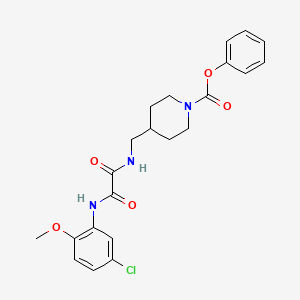
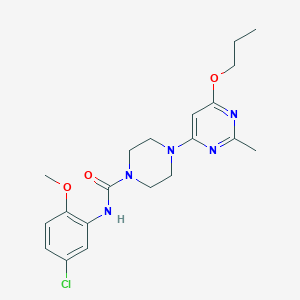
![(1R,9R)-11-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene](/img/structure/B2861074.png)